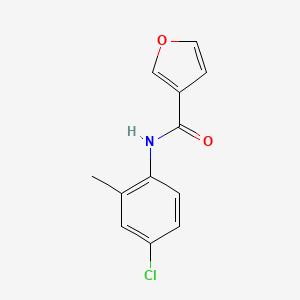![molecular formula C17H18N2O2 B7475837 2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)
2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is commonly referred to as DMCM, and its chemical formula is C16H18N2O2. DMCM is a benzodiazepine receptor antagonist that has been used in various studies to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.
Mécanisme D'action
DMCM acts as a competitive antagonist of benzodiazepine receptors in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor and prevents the binding of benzodiazepines, thereby inhibiting their effects on the receptor. This leads to a decrease in the activity of the GABA-A receptor, resulting in reduced inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
DMCM has been shown to produce a variety of biochemical and physiological effects in animal studies. It has been found to increase the release of dopamine in the nucleus accumbens, which is associated with the reward system in the brain. DMCM has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. Additionally, DMCM has been found to have anxiogenic effects, which means that it increases anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMCM in lab experiments is its ability to selectively antagonize benzodiazepine receptors, which allows for the investigation of the specific effects of benzodiazepines on the central nervous system. DMCM also has a relatively short half-life, which allows for rapid onset and offset of its effects. However, one limitation of using DMCM is its anxiogenic effects, which can complicate the interpretation of results in animal models of anxiety-related disorders.
Orientations Futures
There are several future directions for research on DMCM and its potential therapeutic applications. One area of interest is the development of novel benzodiazepine receptor antagonists with improved selectivity and efficacy. Another area of research is the investigation of the potential use of benzodiazepine receptor antagonists in the treatment of addiction and substance abuse disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the anxiogenic effects of DMCM and to develop strategies to mitigate these effects in animal models.
Méthodes De Synthèse
The synthesis of DMCM involves a multistep process that begins with the reaction of 2-nitrobenzylamine with 2-chloro-N-methylacetamide to form 2-chloro-N-methyl-N-(2-nitrophenyl)acetamide. This compound is then reduced using sodium borohydride to yield 2-amino-N-methyl-N-(2-nitrophenyl)acetamide. The final step involves the reaction of 2-amino-N-methyl-N-(2-nitrophenyl)acetamide with 2-bromoacetophenone in the presence of potassium carbonate to form DMCM.
Applications De Recherche Scientifique
DMCM has been extensively used in scientific research to investigate the role of benzodiazepine receptors in the central nervous system. It has been used to study the effects of benzodiazepines on various physiological and biochemical processes, including anxiety, sleep, memory, and addiction. DMCM has also been used to investigate the potential therapeutic applications of benzodiazepine receptor antagonists in the treatment of various psychiatric disorders.
Propriétés
IUPAC Name |
2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-9-12(2)14(10-11)17(21)19-15-7-5-4-6-13(15)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSGTQXGTQASLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)












